molecular formula C8H3FKNO3 B2448404 Potassium;5-fluoro-1,3-benzoxazole-2-carboxylate CAS No. 2375270-70-3

Potassium;5-fluoro-1,3-benzoxazole-2-carboxylate

Cat. No.: B2448404
CAS No.: 2375270-70-3
M. Wt: 219.213
InChI Key: NLOKZJBOBXAWDI-UHFFFAOYSA-M
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Description

Potassium;5-fluoro-1,3-benzoxazole-2-carboxylate is a chemical compound with the molecular formula C8H4FNO3K It is a derivative of benzoxazole, a bicyclic compound that contains both benzene and oxazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium;5-fluoro-1,3-benzoxazole-2-carboxylate typically involves the reaction of 5-fluoro-1,3-benzoxazole-2-carboxylic acid with potassium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by filtration and drying. The reaction can be represented as follows:

5-fluoro-1,3-benzoxazole-2-carboxylic acid+KOHThis compound+H2O\text{5-fluoro-1,3-benzoxazole-2-carboxylic acid} + \text{KOH} \rightarrow \text{this compound} + \text{H}_2\text{O} 5-fluoro-1,3-benzoxazole-2-carboxylic acid+KOH→this compound+H2​O

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous processing techniques. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Potassium;5-fluoro-1,3-benzoxazole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced benzoxazole derivatives.

    Substitution: Formation of substituted benzoxazole derivatives with various functional groups.

Scientific Research Applications

Potassium;5-fluoro-1,3-benzoxazole-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials with specific properties, such as fluorescence and conductivity.

Mechanism of Action

The mechanism of action of potassium;5-fluoro-1,3-benzoxazole-2-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The fluorine atom in the compound enhances its binding affinity and specificity towards the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 5-fluoro-1,3-benzoxazole-2-carboxylic acid
  • 5-chloro-1,3-benzoxazole-2-carboxylate
  • 5-bromo-1,3-benzoxazole-2-carboxylate

Uniqueness

Potassium;5-fluoro-1,3-benzoxazole-2-carboxylate is unique due to the presence of the potassium ion, which enhances its solubility and stability. The fluorine atom also imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

potassium;5-fluoro-1,3-benzoxazole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4FNO3.K/c9-4-1-2-6-5(3-4)10-7(13-6)8(11)12;/h1-3H,(H,11,12);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLOKZJBOBXAWDI-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)N=C(O2)C(=O)[O-].[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3FKNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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